molecular formula C9H8O4 B14671776 2-(Acetoxymethyl)-1,4-benzoquinone CAS No. 40870-55-1

2-(Acetoxymethyl)-1,4-benzoquinone

Cat. No.: B14671776
CAS No.: 40870-55-1
M. Wt: 180.16 g/mol
InChI Key: PPDXWBLLORUJMO-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-1,4-benzoquinone is an organic compound characterized by the presence of an acetoxymethyl group attached to a benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl)-1,4-benzoquinone typically involves the acetylation of 2-(hydroxymethyl)-1,4-benzoquinone. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the hydroxymethyl group to the acetoxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.

    Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(Acetoxymethyl)-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving cellular processes and enzyme activities due to its ability to undergo redox reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful probe in studying redox biology. It interacts with various molecular targets, including enzymes and cellular components, influencing pathways related to oxidative stress and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1,4-benzoquinone
  • 2-(Methoxymethyl)-1,4-benzoquinone
  • 2-(Chloromethyl)-1,4-benzoquinone

Uniqueness

2-(Acetoxymethyl)-1,4-benzoquinone is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific redox properties and stability under various conditions .

Properties

CAS No.

40870-55-1

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C9H8O4/c1-6(10)13-5-7-4-8(11)2-3-9(7)12/h2-4H,5H2,1H3

InChI Key

PPDXWBLLORUJMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)C=CC1=O

Origin of Product

United States

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